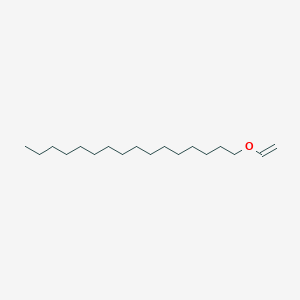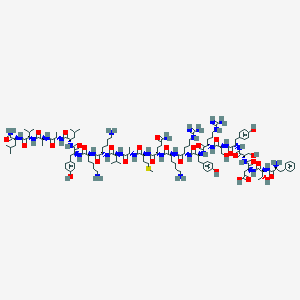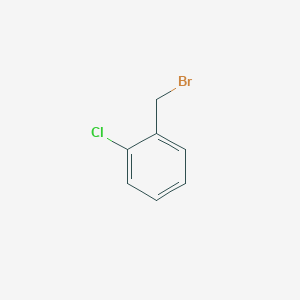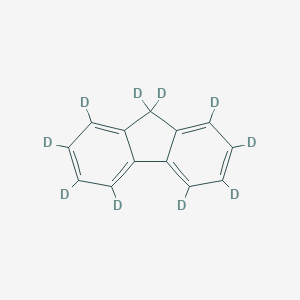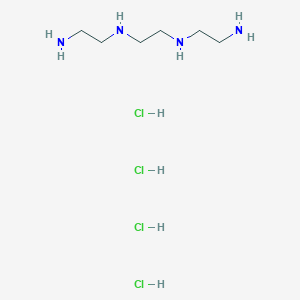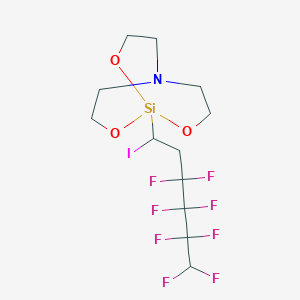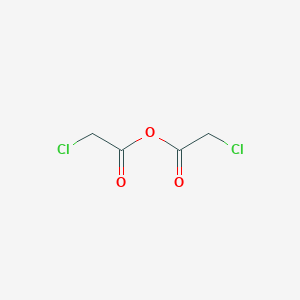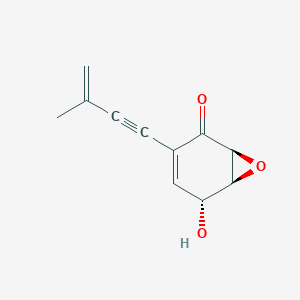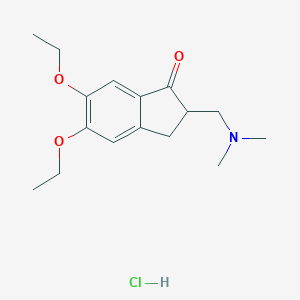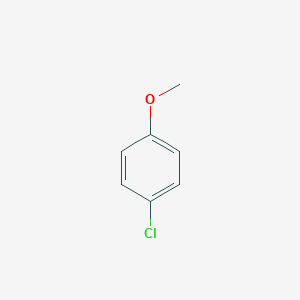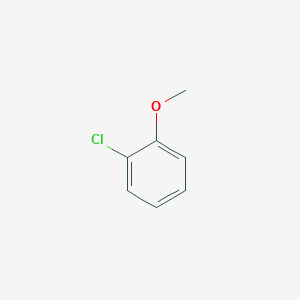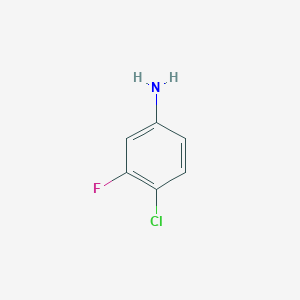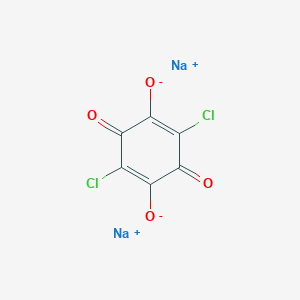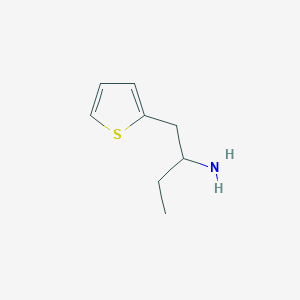
1-(Thiophen-2-yl)butan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Thiophen-2-yl)butan-2-amine, also known as TBA-2, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. TBA-2 is a member of the phenethylamine family of compounds and has been shown to have a range of biochemical and physiological effects. In
Wirkmechanismus
The exact mechanism of action of 1-(Thiophen-2-yl)butan-2-amine is not fully understood. However, it is believed to act as a partial agonist of the 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception. 1-(Thiophen-2-yl)butan-2-amine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Biochemische Und Physiologische Effekte
1-(Thiophen-2-yl)butan-2-amine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in mood regulation. 1-(Thiophen-2-yl)butan-2-amine has also been shown to increase the levels of BDNF, which is involved in the growth and survival of neurons. 1-(Thiophen-2-yl)butan-2-amine has been shown to have anti-inflammatory effects and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(Thiophen-2-yl)butan-2-amine in lab experiments is that it has been shown to have a range of biochemical and physiological effects, making it a useful tool for investigating the role of serotonin and dopamine in mood regulation and the role of BDNF in the growth and survival of neurons. One limitation of using 1-(Thiophen-2-yl)butan-2-amine is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(Thiophen-2-yl)butan-2-amine. One area of research could be to investigate the potential of 1-(Thiophen-2-yl)butan-2-amine as a treatment for depression and anxiety disorders. Another area of research could be to investigate the role of 1-(Thiophen-2-yl)butan-2-amine in the regulation of mood, cognition, and perception. Additionally, further research could be done to better understand the mechanism of action of 1-(Thiophen-2-yl)butan-2-amine and its effects on neurotransmitters and neurotrophic factors.
Synthesemethoden
The synthesis of 1-(Thiophen-2-yl)butan-2-amine involves the alkylation of 2-thiophenylacetonitrile with 1-bromo-2-butene in the presence of a base such as potassium carbonate. The resulting product is then reduced with lithium aluminum hydride to yield 1-(Thiophen-2-yl)butan-2-amine. This synthesis method has been reported in the literature and has been used by researchers to obtain 1-(Thiophen-2-yl)butan-2-amine for scientific studies.
Wissenschaftliche Forschungsanwendungen
1-(Thiophen-2-yl)butan-2-amine has been used in scientific research to investigate its potential as a therapeutic agent for a range of conditions. One study found that 1-(Thiophen-2-yl)butan-2-amine had anti-inflammatory effects in a mouse model of acute lung injury. Another study found that 1-(Thiophen-2-yl)butan-2-amine had neuroprotective effects in a rat model of Parkinson's disease. 1-(Thiophen-2-yl)butan-2-amine has also been investigated for its potential as a treatment for depression and anxiety disorders.
Eigenschaften
CAS-Nummer |
138769-16-1 |
|---|---|
Produktname |
1-(Thiophen-2-yl)butan-2-amine |
Molekularformel |
C8H13NS |
Molekulargewicht |
155.26 g/mol |
IUPAC-Name |
1-thiophen-2-ylbutan-2-amine |
InChI |
InChI=1S/C8H13NS/c1-2-7(9)6-8-4-3-5-10-8/h3-5,7H,2,6,9H2,1H3 |
InChI-Schlüssel |
ROSMJBLXJLMJLV-UHFFFAOYSA-N |
SMILES |
CCC(CC1=CC=CS1)N |
Kanonische SMILES |
CCC(CC1=CC=CS1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl (2S)-2-[[(Z)-1-[[2-(ethylamino)-2-oxoethyl]amino]-4-methyl-1-oxopent-2-en-2-yl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B146249.png)
